2-(3-methylphenoxy)-N,N-di(propan-2-yl)acetamide
Description
2-(3-methylphenoxy)-N,N-di(propan-2-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group substituted with a methyl group at the third position and an acetamide group substituted with two isopropyl groups
Properties
IUPAC Name |
2-(3-methylphenoxy)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)15(17)10-18-14-8-6-7-13(5)9-14/h6-9,11-12H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNUFPUAOYBFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N,N-di(propan-2-yl)acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with diisopropylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl group on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-methylphenoxy)-N,N-di(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)-N,N-di(propan-2-yl)acetamide: Similar structure but with the methyl group at the fourth position.
2-(3-chlorophenoxy)-N,N-di(propan-2-yl)acetamide: Similar structure but with a chlorine substituent instead of a methyl group.
2-(3-methylphenoxy)-N,N-di(ethyl)acetamide: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
2-(3-methylphenoxy)-N,N-di(propan-2-yl)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring and the presence of isopropyl groups on the amide nitrogen. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
